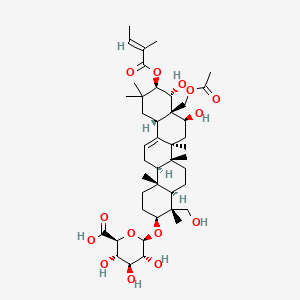

Gymnemic acid I

Beschreibung

This compound has been reported in Gymnema sylvestre with data available.

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66O14/c1-10-21(2)36(53)57-34-33(50)43(20-54-22(3)45)24(17-38(34,4)5)23-11-12-26-39(6)15-14-28(55-37-31(49)29(47)30(48)32(56-37)35(51)52)40(7,19-44)25(39)13-16-41(26,8)42(23,9)18-27(43)46/h10-11,24-34,37,44,46-50H,12-20H2,1-9H3,(H,51,52)/b21-10+/t24-,25+,26+,27-,28-,29-,30-,31+,32-,33-,34-,37+,39-,40-,41+,42+,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFSVJGWJQPWFS-ZXKKMYOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)COC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H66O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474619 | |

| Record name | Gymnemic acid I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

807.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122168-40-5 | |

| Record name | (3β,4α,16β,21β,22α)-28-(Acetyloxy)-16,22,23-trihydroxy-21-[[(2E)-2-methyl-1-oxo-2-buten-1-yl]oxy]olean-12-en-3-yl β-D-glucopyranosiduronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122168-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gymnemic acid I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122168405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gymnemic acid I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GYMNEMIC ACID I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N67JJ0K34T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of Gymnemic Acid I

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties of Gymnemic acid I, a bioactive triterpenoid saponin isolated from the leaves of Gymnema sylvestre.[1][2] This document details its physicochemical characteristics, outlines established experimental protocols for its isolation and analysis, and visualizes its known interactions with key signaling pathways, offering a valuable resource for research and development in metabolic disorders and related fields.

Core Chemical and Physical Properties

This compound is a complex triterpenoid glycoside, with gymnemagenin serving as its aglycone core.[1][3] It is recognized as the most potent anti-sweet compound among the more than 20 identified homologs of gymnemic acid.[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 122168-40-5 | [5][6] |

| Molecular Formula | C43H66O14 | [2][5][6] |

| Molecular Weight | ~807.0 g/mol | [2][5][6][7] |

| Appearance | Crystalline Solid | [5] |

| Purity (Commercial) | >95% to >98% (by HPLC) | [5][6] |

| Boiling Point (Est.) | 872.08 °C @ 760.00 mm Hg | [8] |

| Flash Point (Est.) | 252.80 °C | [8] |

| logP (o/w) (Est.) | 5.979 | [8] |

| Water Solubility (Est.) | 0.004211 mg/L @ 25 °C | [8] |

Solubility Profile

This compound exhibits varied solubility in different organic solvents. It is reported to be soluble in:

It is partially soluble in ether, benzene, and ethyl acetate, and exhibits poor solubility in water.[8][10]

Experimental Protocols

The isolation, purification, and characterization of this compound are critical for research and drug development. The following sections detail the common methodologies cited in the literature.

Isolation and Extraction from Gymnema sylvestre

The most effective and highest-yielding method for extracting gymnemic acids involves continuous hot extraction with a Soxhlet apparatus.[10][11][12]

Protocol: Soxhlet Extraction

-

Defatting: The dried and powdered leaves of Gymnema sylvestre are first defatted using a non-polar solvent like petroleum ether in a Soxhlet apparatus for several hours.[10][12] This step removes lipids and other non-polar compounds.

-

Extraction: The defatted plant material is then subjected to continuous hot extraction with 90-95% ethanol for 24-36 hours.[10][11][12] This method has been shown to yield the maximum amount of gymnemic acid (up to 6.15% on a moisture-free basis).[10]

-

Concentration: The resulting ethanolic extract is concentrated under reduced pressure to yield a crude, water-soluble brown gum.[10]

Caption: Workflow for the extraction of Gymnemic acid.

Purification and Characterization

Crude extracts of Gymnemic acid are complex mixtures requiring further purification and analysis. Chromatographic techniques are essential for this purpose.

Protocol: Chromatographic Purification and Analysis

-

Thin-Layer Chromatography (TLC): TLC is used for the qualitative analysis and separation of components in the crude extract.[10][13] A common solvent system is Chloroform:Methanol (6:5), which provides good separation of the various gymnemic acid homologs.[11] Spots can be visualized using detecting reagents.[12]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a precise method for the quantification of Gymnemic acids.[13][14] A typical protocol involves:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This high-throughput technique is used for sensitive detection and quantification, often by monitoring the aglycone gymnemagenin after hydrolysis of the extract.[15]

Involvement in Cellular Signaling Pathways

This compound exerts its significant antihyperglycemic and anti-inflammatory effects by modulating several key cellular signaling pathways.[16][17]

Insulin Signaling and Glucose Metabolism

This compound has been shown to improve glucose metabolism by enhancing insulin signaling and regulating gluconeogenesis.[17][18]

-

PI3K/Akt Pathway: Gymnemic acid upregulates the expression of phosphatidylinositol-3-kinase (PI3K) and promotes the phosphorylation of protein kinase B (Akt).[17][19] This activation leads to increased glycogen synthesis (GS) and downregulation of glycogen synthase kinase-3β (GSK-3β), ultimately promoting glucose uptake and storage.[17][19]

Caption: this compound action on the PI3K/Akt pathway.

-

AMPK-Mediated Pathway: The compound also influences the AMP-activated protein kinase (AMPK) pathway. It downregulates key enzymes involved in gluconeogenesis, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby reducing hepatic glucose production.[17][18][19]

Caption: this compound action on the AMPK pathway.

Inflammation and Insulin Resistance

This compound has been found to alleviate inflammation and insulin resistance, particularly in the context of obesity, through its effects on PPARδ and NFκB pathways.[20]

-

PPARδ and NFκB Pathways: Treatment with Gymnemic acid promotes fatty acid oxidation and reduces lipid accumulation.[20] This action inhibits the expression of inflammatory cytokines by modulating the proliferator-activated receptor δ (PPARδ) and nuclear factor κB (NFκB) signaling pathways.[20] The subsequent reduction in inflammation helps to improve insulin signal transduction in the liver, skeletal muscle, and adipose tissue.[20]

Caption: this compound action on inflammation pathways.

mTOR Signaling and Cellular Protection

In pancreatic beta cells, this compound provides a cytoprotective effect under high glucose stress. It inhibits the glucose-induced phosphorylation of mTOR and S6 kinase (S6K1), reduces caspase-3 activity and apoptosis, and increases autophagy.[5][16][21] This suggests a role in preserving pancreatic beta-cell function.[16]

References

- 1. Gymnemic acid - Wikipedia [en.wikipedia.org]

- 2. (3beta,4alpha,16beta,21beta,22alpha)-28-(Acetyloxy)-16,22,23-trihydroxy-21-(((2E)-2-methyl-1-oxo-2-buten-1-yl)oxy)olean-12-en-3-yl beta-D-glucopyranosiduronic acid | C43H66O14 | CID 11953919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound from ligand database | PDTDB : Phytochemical and Drug Target DataBase [pdt.biogem.org]

- 5. This compound | CAS 122168-40-5 | Cayman Chemical | Biomol.com [biomol.com]

- 6. This compound supplier | CAS No :122168-40-5 | AOBIOUS [aobious.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound, 122168-40-5 [thegoodscentscompany.com]

- 9. This compound | CAS:122168-40-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. longdom.org [longdom.org]

- 11. ijlpr.com [ijlpr.com]

- 12. ijpbs.com [ijpbs.com]

- 13. akjournals.com [akjournals.com]

- 14. researchgate.net [researchgate.net]

- 15. acgpubs.org [acgpubs.org]

- 16. caymanchem.com [caymanchem.com]

- 17. Gymnemic Acid Ameliorates Hyperglycemia through PI3K/AKT- and AMPK-Mediated Signaling Pathways in Type 2 Diabetes Mellitus Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Gymnemic acid alleviates inflammation and insulin resistance via PPARδ- and NFκB-mediated pathways in db/db mice - Food & Function (RSC Publishing) [pubs.rsc.org]

- 21. This compound | 122168-40-5 [chemicalbook.com]

A Comprehensive Technical Review of Gymnemic Acid I: Mechanisms, Data, and Protocols

Abstract

Gymnemic acid I, a principal bioactive triterpenoid saponin isolated from the medicinal plant Gymnema sylvestre, has garnered significant scientific interest for its therapeutic potential in managing metabolic disorders.[1][2][3] Traditionally used in Ayurvedic medicine for its "sugar-destroying" properties, modern pharmacological studies have substantiated its multifaceted roles as an antidiabetic, anti-obesity, and anti-inflammatory agent.[1][2][4] This technical guide provides an in-depth review of the molecular mechanisms of action of this compound, collates key quantitative data from preclinical and clinical studies, and details essential experimental protocols for its extraction, isolation, and evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's pharmacological profile and its potential as a therapeutic lead compound.

Mechanisms of Action

This compound exerts its therapeutic effects through a variety of molecular mechanisms, primarily targeting pathways involved in glucose metabolism, lipid regulation, and inflammation.

Antidiabetic Effects

The antidiabetic activity of this compound is multifaceted, involving the modulation of glucose absorption, insulin secretion, and pancreatic cell health.[2]

-

Inhibition of Glucose Absorption: The molecular structure of Gymnemic acid resembles that of glucose molecules.[1][2][5][6][7] This similarity allows it to bind to and block sugar receptors, such as the sodium-dependent glucose transporter 1 (SGLT1), in the small intestine.[1][7][8][9] This competitive inhibition prevents the absorption of sugar molecules from the gut into the bloodstream, thereby lowering postprandial blood glucose levels.[1][2][5][6][7][9]

-

Stimulation of Insulin Secretion: Gymnemic acid has been shown to stimulate the pancreas to increase insulin secretion.[1][5][6] This action may be attributed to an increase in cell membrane permeability and a subsequent influx of Ca2+, which triggers insulin release from pancreatic β-cells.[8]

-

Pancreatic β-Cell Regeneration: Evidence suggests that Gymnemic acid can promote the regeneration of insulin-secreting islet β-cells in the pancreas, which can be damaged in diabetic conditions.[1][5][6][8]

-

Enhanced Glucose Utilization: It increases the activity of enzymes responsible for glucose utilization through insulin-dependent pathways.[5][6] It has also been found to interact with glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis.[1]

References

- 1. Phytochemical and Pharmacological Properties of Gymnema sylvestre: An Important Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gymnema sylvestre: A Memoir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production of Gymnemic Acid from Cell Suspension Cultures of Gymnema sylvestre | Springer Nature Experiments [experiments.springernature.com]

- 4. ijrpr.com [ijrpr.com]

- 5. Mechanism of Action of Gymnemic Acids - Google Docs [docs.google.com]

- 6. ijrpr.com [ijrpr.com]

- 7. Frontiers | Comprehensive Review on Phytochemicals, Pharmacological and Clinical Potentials of Gymnema sylvestre [frontiersin.org]

- 8. restorativemedicine.org [restorativemedicine.org]

- 9. Gymnema Sylvestre for Diabetes: Benefits and Risks [healthline.com]

Early Research on Gymnemic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on Gymnemic acid, a complex mixture of triterpenoid saponins isolated from the leaves of Gymnema sylvestre. Historically, "Gymnemic acid I" was considered a single compound, but later studies in the latter half of the 20th century revealed it to be a multifaceted blend of active constituents.[1][2] This document focuses on the early methodologies for its isolation, the initial quantitative assessments of its biological activities, and the proposed mechanisms of action that have paved the way for modern research.

Data Presentation: Quantitative Analysis of Gymnemic Acid

Early research quantified the yield of Gymnemic acid from Gymnema sylvestre leaves and evaluated its biological efficacy. The following tables summarize key quantitative data from these pioneering studies.

Table 1: Extraction Yield of Gymnemic Acid from Gymnema sylvestre Leaves

| Extraction Method | Solvent System | Yield (%) | Reference |

| Soxhlet Extraction (Continuous Hot Extraction) | 95% Ethanol (from defatted leaves) | 6.15 (moisture-free basis) | [3][4] |

| Soxhlet Extraction (Continuous Hot Extraction) | 90% Methanol (from defatted leaves) | Up to 42% | [5][6] |

| Aqueous Extraction | Water | 1.66 (moisture-free basis) | [4] |

Table 2: Early In-Vivo Hypoglycemic and Hypolipidemic Effects of Gymnema sylvestre Extracts

| Extract/Compound | Animal Model | Dose | Observed Effect | Reference |

| Gymnemic acid IV | Streptozotocin-induced diabetic mice | 13.4 mg/kg | Increased plasma insulin levels | [3][7] |

| Hydroalcoholic leaf extract | High cholesterol diet-fed rats | 200 mg/kg | Significant reduction in lipid levels | [3][7] |

| Methanol leaf extract | Alloxan-induced diabetic rats | 250 mg/kg | 81.75% reduction in blood glucose | [8] |

| Methanol leaf extract | Alloxan-induced diabetic rats | 500 mg/kg | 82.12% reduction in blood glucose | [8] |

| Gymnemic acids | Dexamethasone-induced hyperglycemic mice | 13.4 mg/kg | 28.76% reduction in serum glucose | [9] |

| Gymnemic acids | Dexamethasone-induced hyperglycemic mice | 26.8 mg/kg | 21.71% reduction in serum glucose | [9] |

Experimental Protocols

The following sections detail the methodologies employed in early research for the extraction, isolation, and biological evaluation of Gymnemic acid.

Protocol 1: Extraction and Isolation of Gymnemic Acid

This protocol is a composite of early methods for obtaining a crude mixture of Gymnemic acids.

1. Defatting of Plant Material:

- Dried and powdered leaves of Gymnema sylvestre are subjected to extraction with petroleum ether to remove lipids and other nonpolar constituents.[3]

2. Hot Ethanol Extraction:

- The defatted leaf powder is then continuously extracted with 95% ethanol for 24 hours using a Soxhlet apparatus.[3][4] This method was reported to yield a high percentage of the active principles.[4]

3. Purification via Column Chromatography:

- The resulting ethanolic extract is concentrated to a resinous mass.

- This crude extract is then subjected to column chromatography over alumina.

- Elution with a chloroform:ethanol mixture (e.g., 2:1 v/v) is used to separate the Gymnemic acid fraction.[4]

4. Purity Assessment by Thin Layer Chromatography (TLC):

- The purity of the isolated fraction is assessed using TLC.

- A common solvent system for developing the chromatogram is Chloroform:Methanol (e.g., 6:5).[5] The spots corresponding to Gymnemic acids are visualized and their Rf values are compared to standards where available.

Protocol 2: Confirmation of Glycosidic Nature by Hydrolysis

Early researchers confirmed the glycosidic structure of Gymnemic acid through acid hydrolysis.[3][4]

1. Acid Hydrolysis:

- An isolated sample of Gymnemic acid is refluxed with 0.05N sulfuric acid in 50% methanol for 30 minutes.[4]

- Alternatively, the Kiliani system can be used, which involves refluxing with a mixture of acetic acid, water, and concentrated hydrochloric acid (35:55:10 v/v) for 30 minutes.[4]

2. Separation and Analysis of Products:

- Following hydrolysis, the reaction mixture is worked up to separate the aglycone (genin) and the sugar (glycon) portions.

- The presence of reducing sugars in the aqueous layer is confirmed using Fehling's test.[4]

- The aglycone portion is analyzed by TLC to identify the constituent genins.[4]

Protocol 3: Evaluation of Anti-Sweet Activity

The anti-sweet property of Gymnemic acid was a key focus of early research.

1. Preparation of Gymnemic Acid Solution:

- A solution of the isolated Gymnemic acid is prepared in a suitable solvent (e.g., water or a hydroalcoholic solution).

2. Application to the Tongue:

- Human subjects rinse their mouths with the Gymnemic acid solution for a specified period (e.g., 30-60 seconds).

3. Taste Sensation Test:

- Following the rinse, subjects are presented with sweet substances (e.g., sucrose solutions of varying concentrations).

- The ability to perceive the sweet taste is recorded and compared to a baseline measurement taken before the Gymnemic acid rinse. The duration of the sweet-suppressing effect is also noted.[10]

Protocol 4: Assessment of Hypoglycemic Activity in Animal Models

Early studies utilized rodent models of diabetes to investigate the hypoglycemic effects of Gymnema sylvestre extracts.

1. Induction of Diabetes:

- Diabetes is induced in laboratory animals (e.g., rats or mice) through the administration of diabetogenic agents like alloxan or streptozotocin.[7][8]

2. Administration of Gymnemic Acid/Extract:

- The diabetic animals are orally administered with a specific dose of the Gymnemic acid extract or a purified fraction.[7][8] A control group of diabetic animals receives a vehicle.

3. Blood Glucose Monitoring:

- Blood samples are collected from the animals at regular intervals (e.g., before treatment and at various time points post-treatment).

- Blood glucose levels are measured using a glucometer or other biochemical assays.

4. Data Analysis:

- The percentage reduction in blood glucose levels in the treated group is calculated and compared to the control group to determine the hypoglycemic efficacy of the extract.[8]

Mandatory Visualizations

The following diagrams illustrate the proposed mechanisms of action of Gymnemic acid as understood from early research.

Caption: Proposed Mechanism of Anti-Sweet Activity of Gymnemic Acid.

Caption: Proposed Hypoglycemic Mechanisms of Gymnemic Acid.

References

- 1. akjournals.com [akjournals.com]

- 2. CN102911244A - Method for extracting gymnemic acid from gymnema sylvestre - Google Patents [patents.google.com]

- 3. Phytochemical and Pharmacological Properties of Gymnema sylvestre: An Important Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. mattioli1885journals.com [mattioli1885journals.com]

- 6. researchgate.net [researchgate.net]

- 7. Extraction and quantification of gymnemic acids through gymnemagenin from callus cultures of Gymnema sylvestre - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. irispublishers.com [irispublishers.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Molecular Mechanisms for Sweet-suppressing Effect of Gymnemic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Gymnemic acid I's role in traditional medicine

An In-Depth Technical Guide on the Role of Gymnemic Acid I in Traditional and Modern Medicine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gymnemic acid, the primary active constituent isolated from the leaves of Gymnema sylvestre, has a long and storied history in traditional medicine, particularly in the Ayurvedic system where it is known as "Gurmar," the "sugar destroyer".[1][2] This technical guide provides a comprehensive overview of the ethnobotanical uses, mechanisms of action, and pharmacological properties of gymnemic acid. We delve into the molecular pathways it modulates, present quantitative data from key in vitro and in vivo studies, and provide detailed experimental protocols for its extraction, isolation, and evaluation. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Traditional and Ethnobotanical Significance

Gymnema sylvestre is a perennial woody climber native to the tropical forests of India, Africa, and Australia.[3][4] In traditional Indian Ayurvedic medicine, it is regarded as a potent therapeutic agent for a variety of ailments.[2]

Key Traditional Uses:

-

Diabetes Mellitus: The most well-known traditional use is for the management of diabetes and glycosuria (madhumeha).[1][2] The leaves are chewed to reduce the perception of sweet taste and are used in various formulations to control blood sugar levels.[1][3]

-

Metabolic Disorders: It has been traditionally used for controlling obesity and hypercholesterolemia.[2][3]

-

Other Ailments: Traditional applications also include treatment for arthritis, asthma, constipation, microbial infections, indigestion, and inflammatory conditions.[2][3] It has also been used as a diuretic, stomachic, laxative, and liver tonic.[2]

Molecular Mechanisms of Action

Gymnemic acid, a complex mixture of triterpenoid saponins, exerts its physiological effects through multiple mechanisms.[3][5] Its actions can be broadly categorized into sweetness suppression and metabolic regulation.

Sweetness Suppression

The atomic arrangement of gymnemic acid molecules is similar to that of glucose.[3][6] This structural mimicry allows them to bind to the T1R2 and T1R3 G-protein coupled receptors on the taste buds of the tongue.[7] By occupying these sweet taste receptors, gymnemic acid acts as an antagonist, preventing their activation by sugar molecules in food and thereby temporarily suppressing the perception of sweetness.[6][7][8][9] This effect is specific to sweet taste and does not affect the perception of salty, sour, or bitter tastes.[7][8]

Anti-Diabetic Mechanisms

Gymnemic acid's role in glucose homeostasis is multifaceted, involving actions in the intestine, pancreas, and peripheral tissues.

-

Inhibition of Intestinal Glucose Absorption: Similar to its action on taste buds, gymnemic acid can block glucose receptors in the absorptive layers of the small intestine.[2][3][10] This prevents the absorption of sugar molecules from the gut, leading to a reduction in post-meal blood glucose levels.[6][10] Studies suggest that consuming 200–400 mg of gymnemic acid can significantly reduce the intestinal absorption of glucose.[10] It may also inhibit the activity of sodium-dependent glucose transporters (SGLT1).[11]

-

Stimulation of Insulin Secretion: Gymnemic acid has been shown to stimulate the pancreas to increase insulin release.[2][6][12] The mechanism appears to involve increasing the permeability of the pancreatic β-cell membrane, which can lead to increased intracellular calcium and subsequent insulin secretion.[11][12]

-

Pancreatic β-Cell Regeneration: One of the most significant potential therapeutic actions of gymnemic acid is its ability to promote the regeneration of pancreatic islet cells.[5][6] Studies in animal models have shown that extracts of G. sylvestre can double the number of insulin-secreting β-cells, restoring insulin production.[13][14][15]

-

Modulation of Signaling Pathways: Modern research has elucidated that gymnemic acid influences key intracellular signaling pathways involved in glucose and lipid metabolism.

-

PI3K/AKT Pathway: Gymnemic acid upregulates the levels of PI3K and the phosphorylation of protein kinase B (Akt), which promotes glucose uptake and glycogen synthesis.[16][17]

-

AMPK Pathway: It activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation helps to inhibit gluconeogenesis in the liver by downregulating enzymes like PEPCK and G6Pase.[16][17]

-

PPARδ and NFκB Pathways: In diabetic mice, gymnemic acid has been shown to induce fatty acid oxidation and alleviate inflammation and insulin resistance through pathways mediated by PPARδ and NFκB.[18][19]

-

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize quantitative findings from various studies on gymnemic acid and Gymnema sylvestre extracts.

Table 1: In Vivo Antidiabetic and Hypolipidemic Effects

| Study Type | Model/Subjects | Compound/Extract | Dose | Duration | Key Findings | Reference(s) |

| Animal (STZ-diabetic mice) | Gymnemic acid IV | 13.4 mg/kg | Single dose | 6 hours | Blood glucose decreased by up to 60.0%; plasma insulin levels increased. | [2] |

| Animal (STZ-diabetic rats) | Gymnemic acid | 100 & 500 mg/kg | 15 days | Significant reduction in glucose, creatinine, urea, lipids, and triglycerides. | [20][21] | |

| Animal (T2DM rats) | Gymnemic acid | 80 mg/kg/day | 6 weeks | Fasting blood glucose decreased by 26.7%; insulin concentrations lowered by 16.1%. | [22][23] | |

| Human (Type 2 Diabetes) | G. sylvestre leaf extract | 400 mg/day | 18-20 months | Significant reduction in blood glucose, HbA1c, and glycosylated plasma proteins. 5 of 22 patients were able to discontinue their conventional drugs. | [11][15] | |

| Human (Type 2 Diabetes) | G. sylvestre leaf extract | 400 mg | - | - | Significant reduction in A1C levels. | [24] |

| Human (Type 1 Diabetes) | G. sylvestre leaf extract | 400 mg/day | - | Reduced fasting glucose, HbA1c, and serum lipids to near-normal levels. | [11] |

Table 2: In Vitro Enzyme Inhibition and Other Effects

| Assay Type | Compound/Extract | Target | IC₅₀ Value / Effect | Reference(s) |

| Enzyme Inhibition | Gymnemic acid-rich fraction (GARF) | α-amylase | 4.34 ± 0.81 mg/ml | [25] |

| Enzyme Inhibition | Gymnemic acid-rich fraction (GARF) | α-glucosidase | 8.78 ± 1.22 mg/ml | [25] |

| Cell Culture | G. sylvestre leaf and callus extracts | Pancreatic β-cells (in alloxan-induced diabetic rats) | Significantly increased the regeneration of β-cells. | [13] |

| Cell Culture Elicitation | Aspergillus niger cell extract | G. sylvestre cell cultures | 9-fold increase in gymnemic acid yield. | [26][27] |

Experimental Protocols

Extraction and Isolation of Gymnemic Acid

This protocol is a generalized representation based on common methodologies.[28][29][30][31]

-

Preparation of Plant Material: Dry the leaves of Gymnema sylvestre in the shade and grind them into a coarse powder.

-

Defatting: Pack the powdered material into a Soxhlet apparatus and extract with petroleum ether (60-80°C) for 3-6 hours to remove lipids and pigments.[30]

-

Methanolic Extraction: Air-dry the defatted plant material. Repack it into the Soxhlet apparatus and perform a continuous hot extraction with 90% or 95% methanol for 24-36 hours.[28][29][30] This step extracts the saponin-rich fraction.

-

Solvent Evaporation: Distill the methanol-soluble extract under reduced pressure to obtain a thick, concentrated paste.[28]

-

Purification:

-

Dissolve the paste in a 1% aqueous potassium hydroxide (KOH) solution with continuous stirring.[28]

-

Filter the solution to remove undissolved particles.

-

Further purify the gymnemic acid from the filtrate using preparative chromatographic techniques such as Thin Layer Chromatography (TLC) or column chromatography on a silica or alumina column.[29][32]

-

-

Characterization: Confirm the identity and purity of the isolated gymnemic acid using High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC).[13][32][33]

In Vivo Anti-Diabetic Activity Assessment in Rats

This protocol describes a typical study using a streptozotocin (STZ)-induced diabetic animal model.[20][21][25]

-

Animal Model Induction:

-

Acclimate Wistar albino rats for one week.

-

Induce diabetes by a single intraperitoneal injection of STZ (dissolved in citrate buffer) at an appropriate dose.

-

Confirm hyperglycemia after 72 hours by measuring fasting blood glucose levels. Rats with glucose levels above a predetermined threshold (e.g., 250 mg/dL) are considered diabetic and selected for the study.

-

-

Experimental Groups:

-

Group 1: Normal Control (non-diabetic, receives vehicle).

-

Group 2: Diabetic Control (diabetic, receives vehicle).

-

Group 3: Standard Drug Control (diabetic, receives a standard anti-diabetic drug like glibenclamide or metformin).

-

Group 4 & 5: Test Groups (diabetic, receive gymnemic acid at different doses, e.g., 100 mg/kg and 500 mg/kg body weight, orally).

-

-

Treatment and Monitoring:

-

Administer the respective treatments orally once daily for a specified period (e.g., 15 or 28 days).

-

Monitor body weight and fasting blood glucose at regular intervals.

-

-

Biochemical Analysis:

-

Histopathology:

Visualizations: Pathways and Workflows

Signaling Pathways

Caption: PI3K/AKT and AMPK signaling pathways modulated by Gymnemic Acid.

Caption: PPARδ and NF-κB pathways involved in Gymnemic Acid's anti-inflammatory effects.

Experimental Workflows

Caption: General workflow for the extraction and isolation of Gymnemic Acid.

Caption: Workflow for an in vivo anti-diabetic study using an STZ-rat model.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. Phytochemical and Pharmacological Properties of Gymnema sylvestre: An Important Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gymnema sylvestre: A Memoir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gymnema - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ijrpr.com [ijrpr.com]

- 6. Mechanism of Action of Gymnemic Acids [docs.google.com]

- 7. Consuming Gymnema sylvestre Reduces the Desire for High-Sugar Sweet Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms for Sweet-suppressing Effect of Gymnemic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. 6 Impressive Health Benefits of Gymnema Sylvestre [healthline.com]

- 11. restorativemedicine.org [restorativemedicine.org]

- 12. Gymnema: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 13. In vitro callus and in vivo leaf extract of Gymnema sylvestre stimulate β-cells regeneration and anti-diabetic activity in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Unlocking the anti‐diabetic potential of Gymnema sylvestre, Trigonella foenum‐graecum, and their combination thereof: An in‐vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giwmscdnone.gov.np [giwmscdnone.gov.np]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Gymnemic acid alleviates inflammation and insulin resistance via PPARδ- and NFκB-mediated pathways in db/db mice - Food & Function (RSC Publishing) [pubs.rsc.org]

- 19. Efficacy and Tolerability of a Food Supplement Based on Zea mays L., Gymnema sylvestre (Retz.) R.br.ex Sm, Zinc and Chromium for the Maintenance of Normal Carbohydrate Metabolism: A Monocentric, Randomized, Double-Blind, Placebo-Controlled Clinical Trial [mdpi.com]

- 20. thepharmajournal.com [thepharmajournal.com]

- 21. thepharmajournal.com [thepharmajournal.com]

- 22. Gymnemic Acid Ameliorates Hyperglycemia through PI3K/AKT- and AMPK-Mediated Signaling Pathways in Type 2 Diabetes Mellitus Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Medicinal plants that can help with diabetes - Diabetes Action Research and Education Foundation [diabetesaction.org]

- 25. tandfonline.com [tandfonline.com]

- 26. researchgate.net [researchgate.net]

- 27. updatepublishing.com [updatepublishing.com]

- 28. ijlpr.com [ijlpr.com]

- 29. longdom.org [longdom.org]

- 30. ijpbs.com [ijpbs.com]

- 31. researchgate.net [researchgate.net]

- 32. In vivo anti-ulcer, anti-stress, anti-allergic, and functional properties of gymnemic acid isolated from Gymnema sylvestre R Br - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. In vitro production of gymnemic acid from Gymnema sylvestre (Retz) R. Br. ex roemer and schultes through callus culture under abiotic stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Gymnemic Acid I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gymnemic acid I, a principal active triterpenoid saponin isolated from the leaves of Gymnema sylvestre, has garnered significant scientific interest for its diverse pharmacological activities. Traditionally used in Ayurvedic medicine for the treatment of diabetes, modern research is progressively elucidating the molecular mechanisms underpinning its therapeutic potential. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its multifaceted mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols. Furthermore, this guide presents visual representations of the signaling pathways modulated by this compound, offering a deeper understanding of its cellular and physiological effects.

Pharmacological Profile

This compound exhibits a broad spectrum of pharmacological activities, with its anti-diabetic properties being the most extensively studied. Its effects extend to anti-inflammatory, anti-obesity, and lipid-lowering activities, making it a promising candidate for the development of multi-target therapeutics.

Mechanism of Action

The pharmacological effects of this compound are attributed to its ability to interact with various molecular targets, leading to the modulation of key physiological pathways.

-

Anti-Sweet and Appetite Suppressant Activity: this compound is renowned for its ability to suppress the taste of sweetness. It achieves this by competitively binding to the human sweet taste receptor T1R2+T1R3 on the taste buds, preventing the binding of sugar molecules and thereby reducing sugar cravings[1]. This interaction is believed to be with the transmembrane domain of the hT1R3 subunit[2].

-

Inhibition of Glucose Absorption: In the gastrointestinal tract, this compound inhibits the absorption of glucose. This is primarily achieved through the inhibition of the sodium-dependent glucose transporter 1 (SGLT1), a key protein responsible for glucose uptake in the small intestine[3][4][5]. By blocking this transporter, this compound reduces the amount of glucose that enters the bloodstream after a meal.

-

Stimulation of Insulin Secretion and Pancreatic β-Cell Regeneration: this compound has been shown to stimulate the pancreas to increase insulin release[6][7]. Furthermore, compelling evidence suggests that it promotes the regeneration of pancreatic islet β-cells, the cells responsible for insulin production[5][8][9][10]. This regenerative effect is partly mediated through the upregulation of pancreatic and duodenal homeobox factor 1 (Pdx1) expression and the activation of the PI3K/Akt signaling pathway[5][9].

-

Anti-inflammatory and Insulin-Sensitizing Effects: Chronic low-grade inflammation is a key contributor to insulin resistance. This compound has been demonstrated to alleviate inflammation and improve insulin sensitivity. These effects are mediated, at least in part, through the modulation of the Peroxisome Proliferator-Activated Receptor delta (PPARδ) and Nuclear Factor-kappa B (NF-κB) signaling pathways[3][11].

Pharmacokinetics (ADME)

The pharmacokinetic profile of this compound is characterized by poor oral bioavailability, which is a significant consideration for its therapeutic application.

-

Absorption: Due to its large molecular size and hydrophilic nature, the intestinal absorption of this compound is limited. Studies on its aglycone, gymnemagenin, have shown poor permeability across Caco-2 cell monolayers, a model of the intestinal epithelium[6][12]. The apparent permeability coefficient (Papp) for gymnemagenin is low, and it is a substrate for efflux transporters, which further limits its absorption[6][12].

-

Distribution, Metabolism, and Excretion: Specific data on the distribution, metabolism, and excretion of this compound are scarce. However, studies on gymnemagenin indicate rapid metabolism and elimination[12]. It is likely that this compound is hydrolyzed to its aglycone, gymnemagenin, which then undergoes further metabolism in the liver. In vitro studies have shown that total gymnemic acids can inhibit the activity of select cytochrome P450 enzymes in rat liver microsomes, suggesting a potential for herb-drug interactions[13]. High doses of gymnemic acids have been shown to increase the fecal excretion of cholesterol and bile acids in rats.

Data Presentation

The following tables summarize the key quantitative data related to the pharmacological activity of this compound and its derivatives.

Table 1: In Vitro Inhibitory Activity of Gymnemic Acid Derivatives

| Compound | Target | Assay System | IC50 | Reference |

| 3-O-β-D-glucuronopyranosyl-21-O-2-tigloyl-22-O-2-tigloyl gymnemagenin | SGLT1 | Two-electrode voltage-clamp in Xenopus laevis oocytes | 5.97 µM | [3][4][5] |

| 3-O-β-D-glucuronopyranosyl-21-O-2-methylbutyryl-22-O-2-tigloyl gymnemagenin | SGLT1 | Two-electrode voltage-clamp in Xenopus laevis oocytes | 0.17 µM | [3][4][5] |

| Gymnemic acid-rich fraction | α-amylase | In vitro enzyme inhibition assay | 4.34 ± 0.81 mg/ml | [9] |

| Gymnemic acid-rich fraction | α-glucosidase | In vitro enzyme inhibition assay | 8.78 ± 1.22 mg/ml | [9] |

Table 2: In Vivo Anti-diabetic Effects of Gymnemic Acid in Streptozotocin-Induced Diabetic Rats

| Treatment Group | Dose (mg/kg) | Duration | Key Findings | Reference |

| Gymnemic acid | 100 | Single dose (24 hrs) | Significant reduction in blood glucose, cholesterol, triglycerides, urea, and creatinine. | [8] |

| Gymnemic acid | 500 | Single dose (24 hrs) | More pronounced reduction in blood glucose and other parameters compared to 100 mg/kg. | [8] |

| Gymnemic acid | 100 & 500 | Chronic (15 days) | Sustained reduction in blood glucose, creatinine, urea, lipids, and triglycerides. | [8] |

| Gymnemic acid | 100 & 500 | Glucose tolerance test | Significantly lower blood glucose levels compared to the control group. | [8] |

Table 3: Pharmacokinetic Parameters of Gymnemagenin (Aglycone of Gymnemic Acids) in Rats

| Parameter | Value | Reference |

| Caco-2 Permeability (Papp, A to B) | 1.31 x 10⁻⁶ cm/sec | [6][12] |

| Efflux Ratio | 24.49 | [6][12] |

| Oral Bioavailability | ~14% | [8] |

| Tmax (oral) | 0.44 ± 0.13 h | [8] |

| Cmax (oral) | 45.91 ± 5.89 ng/mL | [8] |

| T1/2 (oral) | 1.33 ± 0.12 h | [8] |

| T1/2 (IV) | 0.41 ± 0.03 h | [12] |

| Clearance (CL) | 7.49 ± 0.81 L/kg/h (oral), 53.49 ± 9.23 L/kg/h (IV) | [8] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

In Vivo Anti-diabetic Activity in Streptozotocin-Induced Diabetic Rats

Objective: To evaluate the hypoglycemic effect of this compound in a diabetic animal model.

Methodology:

-

Animal Model: Male Wistar rats are typically used.

-

Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ), commonly at a dose of 40-60 mg/kg body weight, dissolved in citrate buffer (pH 4.5).

-

Confirmation of Diabetes: Blood glucose levels are monitored, and rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic and selected for the study.

-

Treatment: Diabetic rats are divided into groups and treated orally with different doses of this compound (e.g., 100 and 500 mg/kg) or a vehicle control daily for a specified period (e.g., 15 or 28 days). A standard anti-diabetic drug like glibenclamide may be used as a positive control.

-

Biochemical Analysis: Blood samples are collected at regular intervals to measure fasting blood glucose levels. At the end of the study, animals are sacrificed, and blood is collected for the analysis of serum insulin, cholesterol, triglycerides, urea, and creatinine.

-

Histopathology: The pancreas is excised, fixed in 10% formalin, and processed for histopathological examination to assess the morphology of the islets of Langerhans and look for signs of β-cell regeneration.

In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.

Methodology:

-

Enzyme and Substrate: α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate are commonly used.

-

Assay Procedure:

-

A solution of α-glucosidase in phosphate buffer (pH 6.8) is pre-incubated with various concentrations of this compound for a specific time at 37°C.

-

The reaction is initiated by adding the pNPG substrate.

-

The mixture is incubated for a defined period at 37°C.

-

The reaction is stopped by adding a solution of sodium carbonate.

-

The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

-

-

Calculation: The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined. Acarbose is often used as a positive control.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory activity of this compound.

Methodology:

-

Animal Model: Wistar or Sprague-Dawley rats are used.

-

Induction of Inflammation: Acute inflammation is induced by a sub-plantar injection of a 1% solution of carrageenan into the right hind paw of the rats.

-

Treatment: this compound is administered orally at different doses (e.g., 200, 300, 500 mg/kg) one hour before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

-

Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Caption: Inhibition of Sweet Taste Sensation by this compound.

Caption: Inhibition of Intestinal Glucose Absorption by this compound.

Caption: Pancreatic β-Cell Regeneration Signaling Pathway Modulated by this compound.

Caption: Modulation of Inflammation and Insulin Resistance by this compound.

Conclusion

This compound presents a compelling pharmacological profile with significant therapeutic potential, particularly in the context of metabolic disorders such as diabetes and obesity. Its multifaceted mechanism of action, targeting sweet taste perception, intestinal glucose absorption, insulin secretion, pancreatic β-cell regeneration, and inflammatory pathways, underscores its promise as a lead compound for drug development. However, its poor oral bioavailability remains a critical challenge that needs to be addressed through formulation strategies or medicinal chemistry approaches to enhance its clinical utility. Further research is warranted to fully elucidate its pharmacokinetic properties and to conduct well-designed clinical trials to validate its efficacy and safety in human populations. This technical guide serves as a foundational resource for researchers and scientists dedicated to exploring the full therapeutic potential of this remarkable natural product.

References

- 1. Gymnema sylvestre: A Memoir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of this compound as a Protein Biosynthesis Inhibitor Using Chemical Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ndineuroscience.com [ndineuroscience.com]

- 4. In Vitro Production of Gymnemic Acid from Gymnema sylvestre (Retz) R. Br. Ex Roemer and Schultes Through Callus Culture Under Abiotic Stress Conditions | Springer Nature Experiments [experiments.springernature.com]

- 5. Fecal steroid excretion is increased in rats by oral administration of gymnemic acids contained in Gymnema sylvestre leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. In vitro α-glucosidase inhibitory assay [protocols.io]

- 8. In vitro production of gymnemic acid from Gymnema sylvestre (Retz) R. Br. ex roemer and schultes through callus culture under abiotic stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Identification of Potential Plant-Derived Pancreatic Beta-Cell-Directed Agents Using New Custom-Designed Screening Method: Gymnema sylvestre as an Example [mdpi.com]

- 13. In vitro Inhibitory Effect of Gymnema sylvestre Extracts and Total Gymnemic Acids Fraction on Select Cytochrome P450 Activities in Rat Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Circulatory Fate of a Sweetness Inhibitor: A Technical Guide to the Bioavailability and Metabolism of Gymnemic Acid I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gymnemic acid I, a prominent triterpenoid saponin glycoside isolated from the leaves of Gymnema sylvestre, has garnered significant interest for its potential therapeutic applications, particularly in the management of diabetes and obesity.[1] Its characteristic ability to suppress the taste of sweetness, coupled with its purported effects on glucose absorption and metabolism, has positioned it as a compelling candidate for drug development.[1][2] However, a thorough understanding of its bioavailability and metabolic fate is paramount to unlocking its full therapeutic potential. This technical guide provides an in-depth analysis of the current scientific knowledge regarding the absorption, distribution, metabolism, and excretion of this compound and its primary active metabolite, gymnemagenin.

Bioavailability of Gymnemagenin

Direct pharmacokinetic data for this compound is scarce due to its hydrolysis to the aglycone, gymnemagenin, which is the form that predominantly enters systemic circulation.[3] Therefore, the bioavailability of this compound is largely inferred from the pharmacokinetics of gymnemagenin.

Quantitative Pharmacokinetic Data in Rats

An in vivo study in rats provided key insights into the oral bioavailability of gymnemagenin.[3] The results revealed poor oral bioavailability, estimated at approximately 14.18 ± 2.38%.[3] This is attributed to low metabolic stability and poor permeability with high efflux.[3][4]

Table 1: Pharmacokinetic Parameters of Gymnemagenin in Rats Following a Single Dose

| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) |

| Cmax (ng/mL) | 45.91 ± 5.89 | - |

| Tmax (h) | 0.44 ± 0.13 | - |

| T1/2 (h) | 1.33 ± 0.12 | 0.41 ± 0.03 |

| AUC0-α (ng·h/mL) | 95.53 ± 16.02 | 134.74 ± 15.77 |

| Clearance (CL) (L/kg/h) | 53.49 ± 9.23 | 7.49 ± 0.81 |

| Oral Bioavailability (%) | 14.18 ± 2.38 | - |

| Data sourced from Bera et al., 2016.[3] |

Metabolism of this compound

The metabolism of this compound is a critical determinant of its biological activity and systemic exposure. The primary metabolic process involves the hydrolysis of the glycosidic linkages to yield the aglycone, gymnemagenin.

In Vitro Metabolic Stability

Studies using rat liver microsomes have demonstrated that gymnemagenin is rapidly metabolized.[3][4] This high rate of metabolism contributes significantly to its low oral bioavailability. The liver is considered the major organ for its clearance.[3]

Table 2: In Vitro Metabolic Stability of Gymnemagenin in Rat Liver Microsomes

| Parameter | Value |

| Apparent Half-life (T1/2) | ~7 min |

| Intrinsic Half-life | 7.31 ± 0.51 min |

| Intrinsic Clearance (CLint) | 190.08 ± 13.01 µL/min/mg of microsomes |

| Data sourced from Bera et al., 2016.[3] |

The rapid metabolism is primarily attributed to hepatic oxidative enzymes.[3] Further research is required to identify the specific cytochrome P450 (CYP) isoforms involved in the metabolism of gymnemagenin. However, studies on Gymnema sylvestre extracts suggest potential interactions with various CYP enzymes, including CYP2C9, CYP3A4, and CYP1A2.[5][6]

Experimental Protocols

A comprehensive understanding of the methodologies employed in studying the bioavailability and metabolism of this compound is crucial for interpreting the data and designing future experiments.

In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Male Wistar rats.

-

Administration:

-

Oral (p.o.): A single dose of gymnemagenin (e.g., 10 mg/kg) administered by oral gavage.

-

Intravenous (i.v.): A single dose of gymnemagenin (e.g., 2 mg/kg) administered via the tail vein.

-

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing from the retro-orbital plexus or tail vein into heparinized tubes.

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalytical Method: A sensitive and robust bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), is validated and used to quantify the concentration of gymnemagenin in plasma samples.[7]

-

Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, T1/2, AUC, and clearance.

In Vitro Rat Liver Microsomal Stability Assay

-

Microsomes: Rat liver microsomes are used as the source of metabolic enzymes.

-

Incubation: Gymnemagenin is incubated with rat liver microsomes in the presence of an NADPH-generating system at 37°C.

-

Sampling: Aliquots are taken at various time points and the reaction is quenched with a suitable organic solvent (e.g., acetonitrile).

-

Analysis: The remaining concentration of gymnemagenin is quantified by LC-MS/MS.

-

Data Analysis: The rate of disappearance of gymnemagenin is used to calculate the in vitro half-life and intrinsic clearance.

Caco-2 Permeability Assay

-

Cell Line: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, are used as an in vitro model of the intestinal barrier.

-

Cell Culture: Caco-2 cells are cultured on permeable supports for a period (e.g., 21 days) to allow for differentiation and formation of a tight monolayer.

-

Permeability Assessment:

-

Apical to Basolateral (A-B) Transport: Gymnemagenin is added to the apical (AP) side, and its appearance on the basolateral (BL) side is measured over time. This represents absorption.

-

Basolateral to Apical (B-A) Transport: Gymnemagenin is added to the BL side, and its appearance on the AP side is measured. This indicates efflux.

-

-

Analysis: The concentrations of gymnemagenin in the donor and receiver compartments are determined by LC-MS/MS.

-

Calculation: The apparent permeability coefficient (Papp) and efflux ratio (Papp B-A / Papp A-B) are calculated. A high efflux ratio suggests the involvement of active transport mechanisms that limit absorption. The Caco-2 study for gymnemagenin indicated poor permeability (1.31 × 10⁻⁶ cm/sec) with a very high efflux ratio.[3]

Visualizations

Metabolic Pathway of this compound

References

- 1. Gymnema sylvestre: A Memoir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. In Vitro Metabolic Stability and Permeability of Gymnemagenin and Its In Vivo Pharmacokinetic Correlation in Rats - A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro Inhibitory Effect of Gymnema sylvestre Extracts and Total Gymnemic Acids Fraction on Select Cytochrome P450 Activities in Rat Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of Gymnema sylvestre extract on the pharmacokinetics and pharmacodynamics of glimepiride in streptozotocin induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Gymnemic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gymnemic acid, a complex mixture of triterpenoid saponins derived from the plant Gymnema sylvestre, is a compound of significant interest for its potential therapeutic applications, notably in the management of diabetes. As its use in herbal supplements and potential as a pharmaceutical agent grows, a thorough understanding of its toxicological profile is imperative. This technical guide provides a consolidated overview of the existing toxicological data on Gymnemic acid and its source extracts. It covers acute, chronic, and in vitro toxicity, explores genotoxic potential, and elucidates key signaling pathways involved in its biological effects. All quantitative data is presented in structured tables for clarity, and key experimental workflows and molecular pathways are visualized to facilitate comprehension.

Acute and Chronic Toxicity

The majority of in vivo toxicity data is available for extracts of Gymnema sylvestre rather than for isolated Gymnemic acid. These studies provide a foundational understanding of the safety profile of the complex botanical preparation.

Acute Toxicity

Acute toxicity studies are designed to determine the short-term adverse effects of a substance following a single large dose. The median lethal dose (LD50) is a primary endpoint of these studies.

Experimental Protocol: Acute Oral Toxicity (Rodent Model) The protocol for acute toxicity typically involves the oral administration of a single dose of the test substance to rodent models (e.g., albino mice). Animals are observed for a set period (e.g., 24-72 hours) for signs of toxicity, behavioral changes (neurologic, autonomic), and mortality. The LD50 value is then calculated, representing the dose lethal to 50% of the test population. In the study by Chattopadhyay (1999), albino mice were treated with Gymnema sylvestre extract to determine the LD50, with observations for behavioral, neurologic, and autonomic adverse effects[1]. Another study used an intraperitoneal route of administration for an ethanol and water extract[1].

Table 1: Acute Toxicity Data for Gymnema sylvestre Extracts

| Test Substance | Animal Model | Route of Administration | LD50 Value | Observed Effects | Reference |

|---|---|---|---|---|---|

| Gymnema sylvestre Extract | Albino Mice | Oral | 3990 mg/kg | No behavioral, neurologic, or autonomic adverse effects observed. | [1][2] |

| Ethanol & Water Extract of G. sylvestre | Mice | Intraperitoneal | 375 mg/kg | Not specified. |[1] |

Note: Safety data sheets for pure Gymnemic acid I indicate that no data is available for acute oral, inhalation, or dermal toxicity[3][4].

Chronic Toxicity

Chronic toxicity studies assess the potential health effects of repeated, long-term exposure to a substance. A key endpoint is the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are found.

Experimental Protocol: 52-Week Oral Toxicity Study (Rat Model) In a representative long-term study, male and female Wistar rats were administered a diet containing an aqueous extract of Gymnema sylvestre for 52 weeks. The study involved multiple dose groups (e.g., 0, 100, 1,000, or 10,000 mg/kg of feed). Throughout the study, animals were monitored for clinical signs of toxicity, body weight changes, food consumption, and hematological and biochemical parameters. At the end of the study, a comprehensive histopathological examination of organs was performed to identify any treatment-related changes[2][5].

Table 2: Chronic Toxicity Data for Gymnema sylvestre Extract

| Test Substance | Animal Model | Duration | NOAEL | Reference |

|---|

| Aqueous Extract of G. sylvestre | Wistar Rats | 52 Weeks | Male: 504 mg/kg/dayFemale: 563 mg/kg/day |[2][5] |

In Vitro Cytotoxicity

In vitro cytotoxicity assays are crucial for screening the potential of a compound to cause cell death. These tests often use cancer cell lines to evaluate anti-proliferative effects, with the half-maximal inhibitory concentration (IC50) being a standard measure of a substance's potency.

Experimental Protocol: MTT/SRB Cell Viability Assays Cytotoxicity is commonly determined using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assay.

-

Cell Seeding: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of the test article (e.g., Gymnemagenol, G. sylvestre extract) and incubated for a specified duration (e.g., 24, 48, or 96 hours).

-

Viability Assessment:

-

MTT Assay: MTT reagent is added, which is converted by viable cells into a purple formazan product. The formazan is then solubilized, and the absorbance is measured, which correlates with the number of viable cells.

-

SRB Assay: Cells are fixed, and the SRB dye, which binds to total cellular protein, is added. The bound dye is solubilized, and absorbance is measured.

-

-

IC50 Calculation: The concentration of the test article that reduces cell viability by 50% compared to an untreated control is determined.

Caption: A generalized workflow for determining the IC50 value in vitro.

Table 3: In Vitro Cytotoxicity (IC50) of Gymnema Compounds and Extracts

| Test Substance | Cell Line | Assay Duration | IC50 Value (µg/mL) | Reference |

|---|---|---|---|---|

| Gymnemagenol | HeLa (Cervical Cancer) | 96 hours | 37 | [6][7] |

| G. sylvestre Saponin Rich Fraction | MCF-7 (Breast Cancer) | 24 hours | 63.77 | [8] |

| G. sylvestre Saponin Rich Fraction | MDA-MB-468 (Breast Cancer) | 24 hours | 103.14 | [8] |

| Ethyl Acetate Extract of G. sylvestre | A549 (Lung Cancer) | Not specified | 76.06 | [9][10] |

| Aqueous Extract of G. sylvestre | MG63 (Osteosarcoma) | Not specified | 19.5 |[11] |

Genotoxicity Assessment

Genotoxicity assays are used to assess the potential of a compound to damage genetic material (DNA), which can lead to mutations and cancer.

Micronucleus Assay

This test identifies substances that cause chromosomal damage. A micronucleus is a small, extra nucleus that forms in a cell due to chromosome fragments or whole chromosomes being left behind during cell division.

Experimental Protocol: In Vitro Micronucleus Assay

-

Cell Culture: Human peripheral blood lymphocytes are isolated and cultured.

-

Treatment: The cells are treated with the test substance (G. sylvestre extract) and a positive control.

-

Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one round of division are scored.

-

Harvesting & Staining: Cells are harvested, fixed, and stained with a DNA-specific dye.

-

Scoring: The frequency of micronuclei is scored by microscopic analysis of a large number of binucleated cells (e.g., 1000). An increase in micronuclei frequency indicates clastogenic or aneugenic activity[1][12].

Results: In a study on human lymphocytes, the aqueous extract of Gymnema sylvestre (GSE) by itself did not cause any significant genetic damage compared to the control group[1]. It did not increase the frequency of micronuclei, suggesting it is not genotoxic under the conditions of this assay[1].

Chromosomal Aberration Assay

This assay evaluates the potential of a substance to induce structural changes in chromosomes.

Experimental Protocol: Plant Root Tip Bioassay A study utilized the root tips of Brassica campestris to assess chromosomal anomalies.

-

Exposure: Seeds were exposed to various dilutions of standard Gymnemic acid and crude leaf extracts of G. sylvestre.

-

Root Tip Preparation: Root tips were harvested, fixed, and stained for microscopic examination of the meristematic cells.

-

Analysis: Cells in various stages of mitosis were scored for different types of chromosomal aberrations, such as fragmentation, bridges, and laggards[9].

Results: The study found that both Gymnemic acid and the leaf extracts induced various chromosomal anomalies. Notably, chromosomal fragmentation showed a positive correlation with the concentration of Gymnemic acid, suggesting a potential clastogenic effect in this plant-based model system[9].

Mechanisms and Signaling Pathways

While high doses of certain extracts may exhibit toxicity, studies also reveal that Gymnemic acid can modulate cellular pathways to protect against toxic insults and apoptosis, particularly in the context of metabolic stress.

Anti-Apoptotic Signaling Pathway

In studies related to diabetes, Gymnemic acid has been shown to protect pancreatic β-cells from damage induced by high glucose levels. This protective effect is mediated by modulating key proteins in the intrinsic apoptotic pathway. Gymnemic acid treatment downregulates the expression of pro-inflammatory markers like NF-κB and pro-apoptotic proteins such as Bax and cleaved caspase-3. Concurrently, it upregulates the anti-apoptotic protein Bcl-2[2]. This shift in the Bax/Bcl-2 ratio prevents the release of cytochrome c from the mitochondria, thereby inhibiting the activation of the caspase cascade and subsequent cell death.

Caption: Gymnemic acid modulates the intrinsic apoptosis pathway.

Effects on Mitochondrial Function

In a model of gentamicin-induced nephrotoxicity, Gymnemic acid demonstrated a protective effect by restoring the function of mitochondrial enzymes[8][13]. Gentamicin is known to induce mitochondrial dysfunction and increase the production of reactive oxygen species (ROS)[11]. Treatment with Gymnemic acid was shown to counteract these effects, suggesting that it may possess antioxidant properties that protect mitochondria from oxidative stress, thereby preserving cellular function and viability[8][13][14].

Human Case Reports

It is important to note that there has been at least one published case report of toxic hepatitis (drug-induced liver injury) in a patient with type 2 diabetes who was taking a Gymnema sylvestre remedy[7][10]. While this represents a rare event and causality can be complex in herbal supplement cases, it underscores the need for caution and medical supervision, especially in patients with pre-existing liver conditions or those taking other medications[15].

Conclusion

The available toxicological data suggests that Gymnema sylvestre extracts are generally well-tolerated in animal models, with a high oral LD50 and no adverse effects observed in a 52-week chronic study at defined doses. In vitro studies demonstrate cytotoxic activity against various cancer cell lines, indicating anti-proliferative properties. Genotoxicity data is mixed; while an in vitro micronucleus assay in human cells showed no genotoxic effect, a plant-based assay indicated potential for chromosomal fragmentation. Mechanistic studies highlight a significant role for Gymnemic acid in modulating apoptosis and protecting mitochondrial function, particularly under conditions of cellular stress. The isolated case of hepatotoxicity in humans warrants further investigation and highlights the importance of product quality and standardization. For drug development professionals, while the overall profile appears favorable, further studies on purified Gymnemic acid focusing on genotoxicity (e.g., Ames test) and long-term safety in humans are recommended.

References

- 1. Protective effect of <i>Gymnema sylvestre</i> leaf extract against uranium toxicity in human peripheral blood mononuclear cells - Journal of King Saud University - Science [jksus.org]

- 2. Gymnemic acid protects murine pancreatic β-cells by moderating hyperglycemic stress-induced inflammation and apoptosis in type 1 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. magistralbr.caldic.com [magistralbr.caldic.com]

- 4. Genetic and Chemical Profiling of Gymnema sylvestre Accessions from Central India: Its Implication for Quality Control and Therapeutic Potential of Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Renal mitochondrial restoration by gymnemic acid in gentamicin-mediated experimental nephrotoxicity: evidence from serum, kidney and histopathological alterations [frontiersin.org]

- 9. Chromosomal Fragmentation: A Possible Marker for the Selection of High Gymnemic Acid Yielding Accessions of Gymnema sylvestre R. Br - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring Bioactive Phytochemicals in Gymnema sylvestre: Biomedical Uses and Computational Investigations [mdpi.com]

- 11. Frontiers | Renal mitochondrial restoration by gymnemic acid in gentamicin-mediated experimental nephrotoxicity: evidence from serum, kidney and histopathological alterations [frontiersin.org]

- 12. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 13. Renal mitochondrial restoration by gymnemic acid in gentamicin-mediated experimental nephrotoxicity: evidence from serum, kidney and histopathological alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Potential anticancer properties of bioactive compounds of Gymnema sylvestre and its biofunctionalized silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

The Sugar Destroyer: A Technical Guide to Gymnemic Acid I - Natural Sources, Abundance, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Gymnemic acid I, a potent bioactive triterpenoid saponin. While much of the available research focuses on the broader mixture of "gymnemic acids," this document synthesizes the current understanding of their primary natural sources, abundance, and the intricate signaling pathways through which they exert their well-known anti-diabetic and taste-modifying effects. Particular attention is given to this compound where specific data is available, alongside a clear indication when data pertains to the total gymnemic acid content.

Natural Sources and Abundance of Gymnemic Acids

The principal natural source of gymnemic acids is the plant Gymnema sylvestre, a perennial woody vine native to the tropical forests of India, Africa, and Australia[1][2]. Traditionally known in Ayurvedic medicine as "gurmar," which translates to "sugar destroyer," its leaves are the primary part used for extracting these bioactive compounds[3][4]. More than 20 homologous forms of gymnemic acid have been identified[1].

The concentration of gymnemic acids in Gymnema sylvestre varies significantly depending on the geographical location of the plant, the time of harvest, and the specific plant part analyzed[4][5]. While specific quantitative data for this compound is limited, research has quantified the total gymnemic acid content in various parts of the plant and in different extracts. This compound is recognized as having the highest anti-sweet properties among its homologues[1].

Table 1: Abundance of Total Gymnemic Acids in Gymnema sylvestre

| Plant Part | Abundance (% w/w or mg/g Dry Weight) | Reference |

| Leaves (from Seoni, India) | 0.96% ± 0.03 | [5] |

| Leaves (from Amarkantak, India) | 1.58% ± 0.03 | [5] |

| Shoot Tips | 54.29 mg/g | [6][7] |

| Flowers | 31.66 mg/g | [7] |

| Nodes | 28.82 mg/g | [7] |

| Leaves | 27.67 mg/g | [7] |

| Internodes | 25.39 mg/g | [7] |

| Roots | 20.56 mg/g | [7] |

| Seeds | 1.31 mg/g | [6][7] |

Table 2: Yield of Total Gymnemic Acids from Gymnema sylvestre Leaves Using Different Extraction Methods

| Extraction Method | Solvent | Yield (% moisture-free basis) | Reference |

| Soxhlet Extraction (after defatting with petroleum ether) | 95% Ethanol | 6.15% | [8] |

| Soxhlet Extraction | 90% Methanol | Up to 42% (from Warangal-1 ecotype) | [9] |

| Aqueous Extraction | Water at 60°C | 1.66% | [8] |

It is important to note that commercial extracts of Gymnema sylvestre are often standardized to contain a specific percentage of gymnemic acids, typically ranging from 25% to 75%[4].

Experimental Protocols

The extraction, isolation, and quantification of gymnemic acids are critical for research and drug development. The following sections detail common methodologies cited in the literature.

Extraction of Total Gymnemic Acids

A prevalent method for obtaining a crude extract of gymnemic acids involves solvent extraction, often using a Soxhlet apparatus.

Protocol: Soxhlet Extraction with 95% Ethanol [8]

-

Defatting: The dried and powdered leaves of Gymnema sylvestre are first defatted using petroleum ether in a Soxhlet apparatus. This step removes lipids and other nonpolar compounds.

-

Extraction: The defatted plant material is then extracted with 95% ethanol in the Soxhlet apparatus for 24 hours.

-

Concentration: The ethanolic extract is concentrated under reduced pressure to yield a crude extract of gymnemic acids.

Isolation and Purification

Column chromatography is a standard technique for the isolation and purification of gymnemic acids from the crude extract.

Protocol: Column Chromatography [8]

-

Column Preparation: A chromatography column is packed with alumina as the stationary phase.

-

Sample Loading: The crude gymnemic acid extract is dissolved in a minimal amount of a suitable solvent and loaded onto the column.

-

Elution: The column is eluted with a solvent mixture, such as chloroform and ethanol (2:1 v/v), to separate the different components.

-

Fraction Collection: Fractions are collected and analyzed (e.g., by Thin Layer Chromatography) to identify those containing the desired gymnemic acids.

-

Purification: Fractions containing the purified gymnemic acids are pooled and the solvent is evaporated.

Quantification of Total Gymnemic Acids

High-Performance Thin-Layer Chromatography (HPTLC) is a common and validated method for the quantification of total gymnemic acids, often by measuring the aglycone, gymnemagenin, after hydrolysis.

Protocol: HPTLC Densitometric Method for Gymnemagenin

-

Hydrolysis: The gymnemic acid extract is subjected to acid hydrolysis (e.g., with 2.5 N methanolic hydrochloric acid) to cleave the sugar moieties, yielding the common aglycone, gymnemagenin.

-

Extraction of Gymnemagenin: The hydrolysate is then extracted with a solvent like ethyl acetate.

-

HPTLC Analysis:

-

Stationary Phase: Silica gel 60 F254 HPTLC plates.

-

Mobile Phase: A mixture of toluene, ethyl acetate, methanol, and formic acid (e.g., 60:20:15:5, v/v/v/v).

-

Application: The extracted gymnemagenin and a standard solution of gymnemagenin are applied to the HPTLC plate.

-

Development: The plate is developed in a chromatographic chamber with the mobile phase.

-

Derivatization: The plate is derivatized with a suitable reagent (e.g., modified vanillin-sulfuric acid) to visualize the spots.

-

Densitometric Scanning: The plate is scanned using a TLC scanner at a specific wavelength (e.g., 550 nm) to quantify the amount of gymnemagenin by comparing the peak areas of the sample and the standard.

-

Signaling Pathways and Mechanisms of Action

Gymnemic acids exert their biological effects through multiple mechanisms, primarily impacting taste perception and glucose metabolism.

Sweet Taste Suppression